1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluoroethyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluoroethyl group. The triazole ring is then formed through a cyclization reaction. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-Methyl-2-pyrrolidinemethanol
- (1-(2-fluoroethyl)pyrrolidin-2-yl)methanol
- (S)-(1-(2-Fluoroethyl)pyrrolidin-2-yl)methanol
Uniqueness
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique combination of a pyrrolidine ring, a fluoroethyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15FN4O |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2 |
InChI Key |
OPMFTYCHAFLXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
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